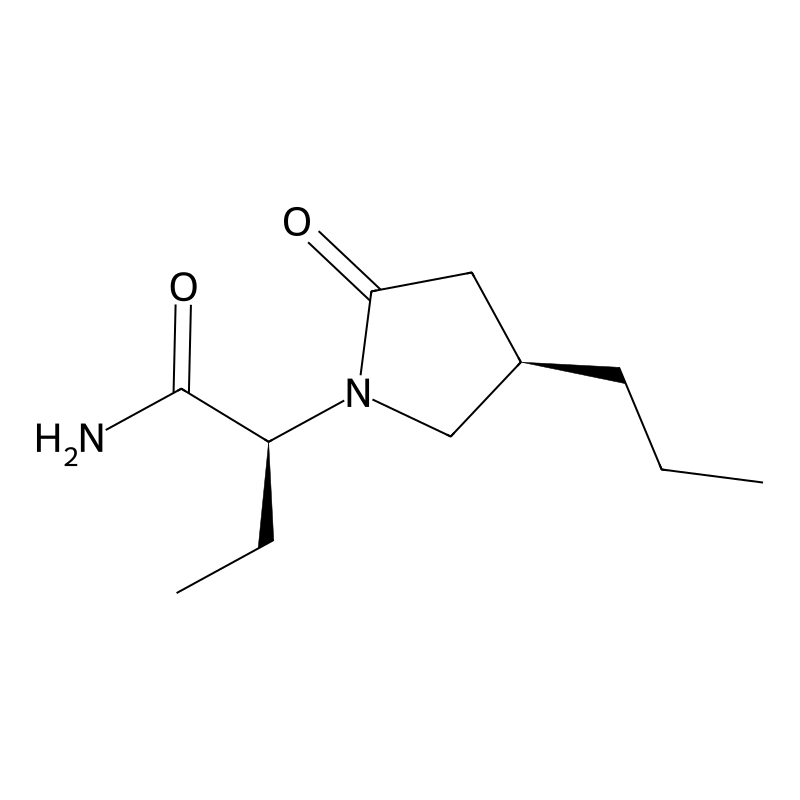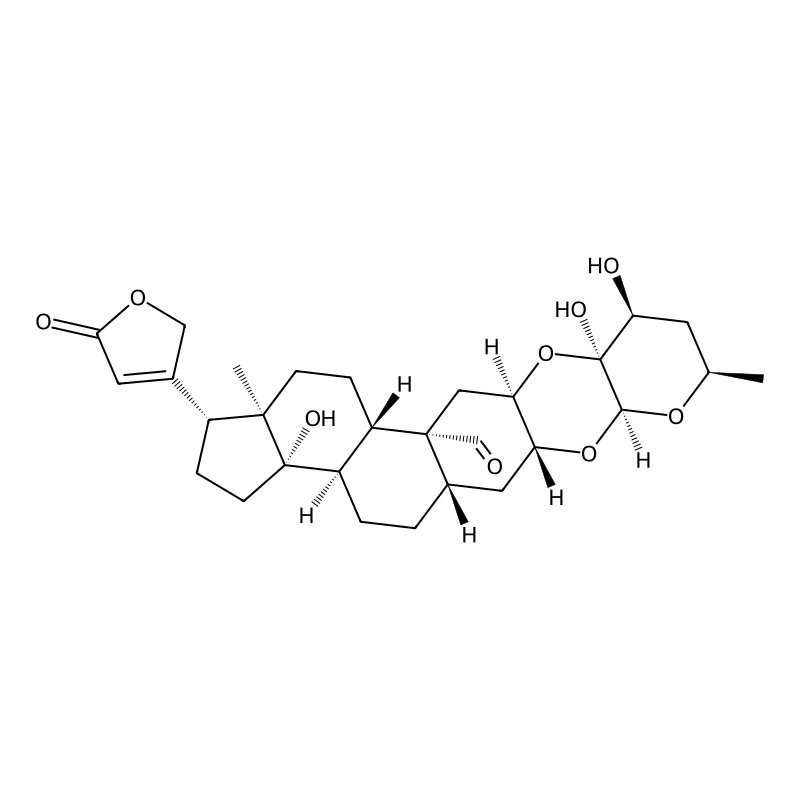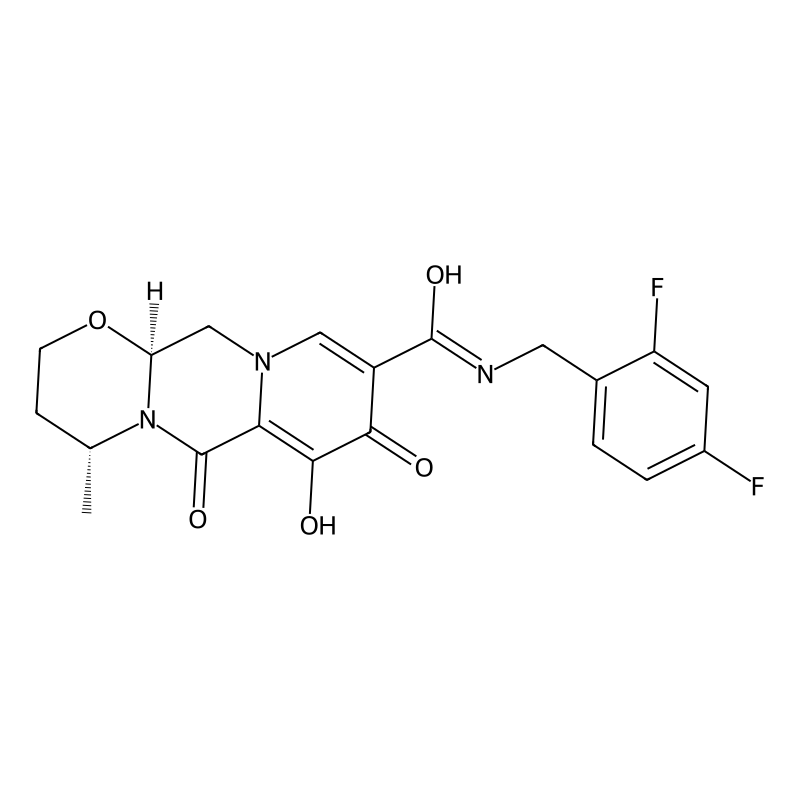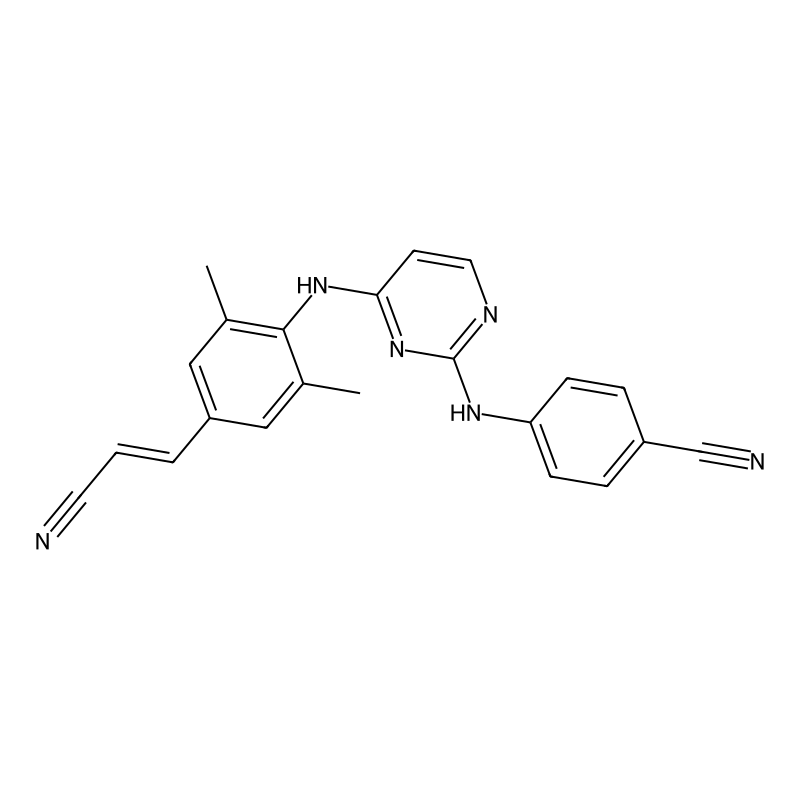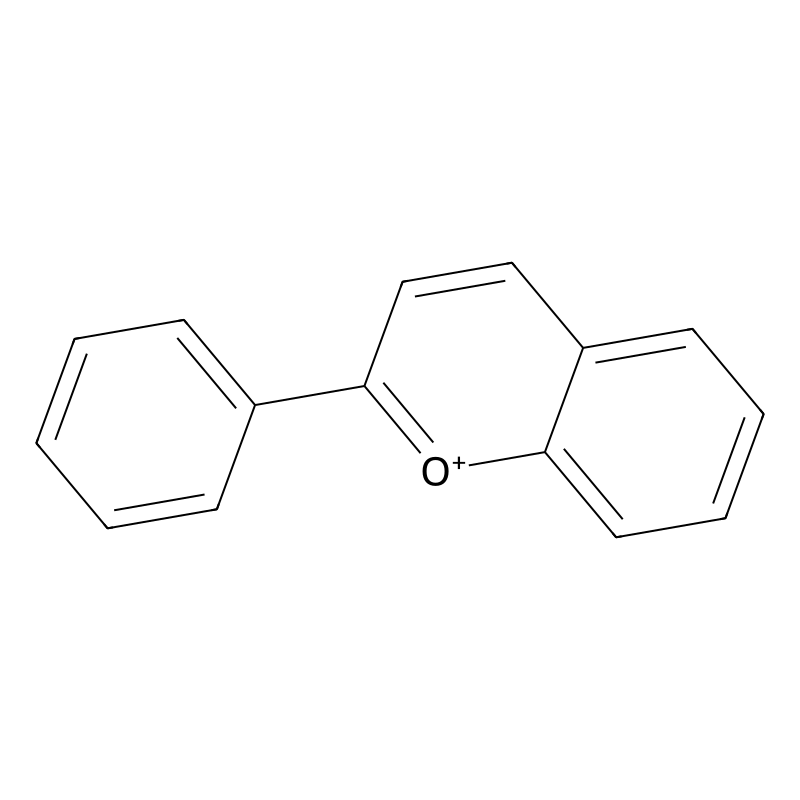Hydroxy Itraconazole
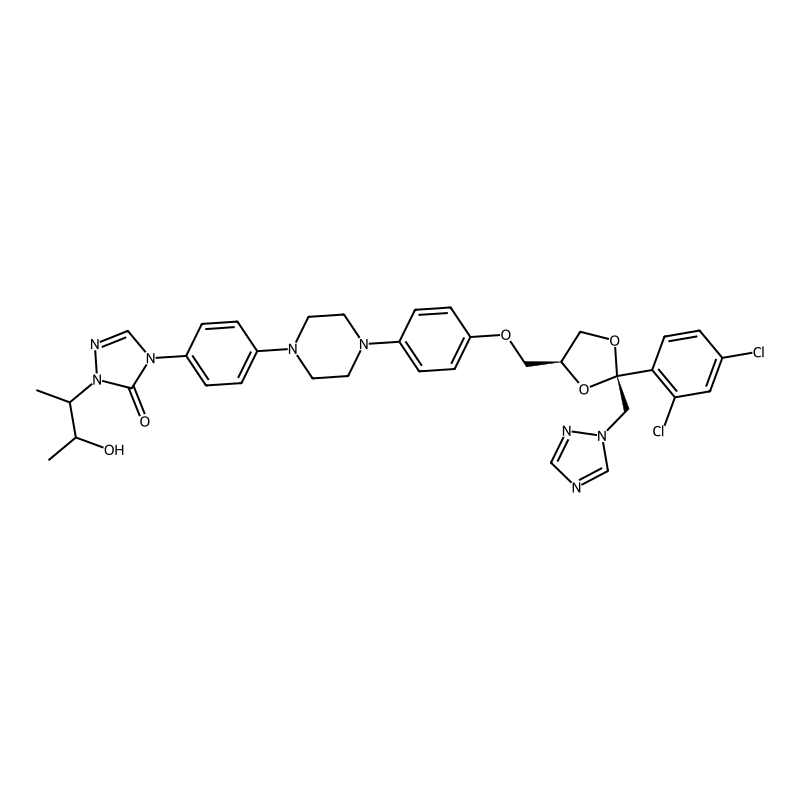
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Pharmacokinetic Studies
Hydroxyitraconazole is one of the primary metabolites of itraconazole. Researchers study hydroxyitraconazole levels to understand how the body absorbs, distributes, metabolizes, and excretes itraconazole. This information is crucial for determining appropriate dosages and potential drug interactions [].
Analytical Methods Development
Due to its chemical structure, hydroxyitraconazole can be challenging to quantify in biological samples. Researchers develop and validate analytical methods, such as high-performance liquid chromatography (HPLC) , to accurately measure hydroxyitraconazole concentrations. This allows them to assess the pharmacokinetics of itraconazole more effectively [].
Antifungal Activity Investigations
Some scientific studies have investigated the antifungal activity of hydroxyitraconazole itself. While itraconazole is the active ingredient, there's limited research on whether hydroxyitraconazole possesses independent antifungal properties [].
Drug Development
Hydroxyitraconazole serves as a reference compound in the development of new antifungal medications. Researchers compare the properties of new antifungal agents to those of hydroxyitraconazole and itraconazole to understand their potential effectiveness and absorption characteristics [].
Hydroxy Itraconazole is a significant metabolite of Itraconazole, an antifungal agent widely used in clinical settings. It is characterized by the chemical formula and plays a crucial role in the pharmacological effects attributed to Itraconazole. Hydroxy Itraconazole exhibits antifungal activity comparable to that of its parent compound, making it an important focus in pharmacokinetic studies and therapeutic applications .
Hydroxy Itraconazole is primarily formed through the metabolic hydroxylation of Itraconazole, predominantly catalyzed by cytochrome P450 enzymes, particularly CYP3A4 . The main reaction involves the addition of a hydroxyl group (-OH) to the Itraconazole molecule, enhancing its solubility and bioavailability.
The metabolic pathway can be summarized as follows:
- Hydroxylation: Itraconazole undergoes hydroxylation at specific carbon positions.
- Formation of Hydroxy Itraconazole: The resulting compound retains antifungal properties and exhibits higher plasma concentrations compared to Itraconazole itself.
Hydroxy Itraconazole demonstrates in vitro antifungal activity that is comparable to that of Itraconazole. It functions by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes, through the same mechanism as its precursor . This inhibition leads to increased permeability of the fungal cell membrane, ultimately resulting in cell death. Additionally, Hydroxy Itraconazole has been shown to exhibit antiangiogenic properties, which may contribute to its therapeutic effects beyond antifungal activity .
The synthesis of Hydroxy Itraconazole typically involves:
- Starting Material: Itraconazole as the primary substrate.
- Enzymatic Hydroxylation: Utilizing cytochrome P450 enzymes (CYP3A4) to introduce hydroxyl groups at specific positions on the Itraconazole molecule.
- Purification: The resultant Hydroxy Itraconazole is purified using chromatographic techniques to isolate it from other metabolites.
This method ensures a high yield of Hydroxy Itraconazole while maintaining its biological activity .
Hydroxy Itraconazole is primarily used in:
- Antifungal Therapy: It serves as an effective treatment for various fungal infections, particularly in patients who may not respond adequately to standard doses of Itraconazole.
- Pharmacokinetic Studies: Due to its significant presence in plasma following administration of Itraconazole, it is often measured to assess drug metabolism and efficacy .
- Research: Investigations into its unique properties and potential applications in treating conditions beyond fungal infections, such as certain cancers due to its antiangiogenic effects.
Hydroxy Itraconazole interacts with various medications due to its metabolism via cytochrome P450 enzymes. Notably:
- Drug Interactions: It can influence the pharmacokinetics of other drugs metabolized by CYP3A4, leading to altered serum levels and potential toxicity .
- Clinical Implications: Monitoring plasma levels of both Hydroxy Itraconazole and other co-administered medications is essential for optimizing therapeutic outcomes and minimizing adverse effects.
Several compounds exhibit similar structures or mechanisms of action to Hydroxy Itraconazole. These include:
| Compound | Structure Similarity | Unique Features |
|---|---|---|
| Ketoconazole | Azole structure | Broad-spectrum antifungal; inhibits multiple CYP enzymes |
| Posaconazole | Azole structure | More potent against some fungi; less interaction with CYP |
| Fluconazole | Azole structure | Primarily effective against Candida species; less effective against molds |
Uniqueness of Hydroxy Itraconazole
Hydroxy Itraconazole stands out due to its enhanced bioavailability and prolonged half-life compared to its parent compound. Its dual role as both an antifungal agent and a potential antiangiogenic drug highlights its therapeutic versatility, making it a subject of ongoing research .
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
MeSH Pharmacological Classification
Metabolism Metabolites
Wikipedia
Dates
2: Xiong X, Zhai S, Duan J. Validation of a fast and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) with atmospheric pressure chemical ionization method for simultaneous quantitation of voriconazole, itraconazole and its active metabolite hydroxyitraconazole in human plasma. Clin Chem Lab Med. 2013 Feb;51(2):339-46. PubMed PMID: 23095205.
3: Law D, Moore CB, Denning DW. Bioassay for serum itraconazole concentrations using hydroxyitraconazole standards. Antimicrob Agents Chemother. 1994 Jul;38(7):1561-6. PubMed PMID: 7979289; PubMed Central PMCID: PMC284593.
4: Miura M, Takahashi N, Nara M, Fujishima N, Kagaya H, Kameoka Y, Saitoh H, Tagawa H, Sawada K. A simple, sensitive high-performance liquid chromatography -ultraviolet method for the quantification of concentration and steady-state pharmacokinetics of itraconazole and hydroxyitraconazole. Ann Clin Biochem. 2010 Sep;47(Pt 5):432-9. doi: 10.1258/acb.2010.010029. Epub 2010 Jul 1. PubMed PMID: 20595406.
5: Buckner SL, Ceesay MM, Pagliuca A, Morgan PE, Flanagan RJ. Measurement of posaconazole, itraconazole, and hydroxyitraconazole in plasma/serum by high-performance liquid chromatography with fluorescence detection. Ther Drug Monit. 2011 Dec;33(6):735-41. doi: 10.1097/FTD.0b013e3182381bb1. PubMed PMID: 22105591.
6: Bae SK, Park SJ, Shim EJ, Mun JH, Kim EY, Shin JG, Shon JH. Increased oral bioavailability of itraconazole and its active metabolite, 7-hydroxyitraconazole, when coadministered with a vitamin C beverage in healthy participants. J Clin Pharmacol. 2011 Mar;51(3):444-51. doi: 10.1177/0091270010365557. Epub 2010 Apr 16. PubMed PMID: 20400647.
7: Srivatsan V, Dasgupta AK, Kale P, Datla RR, Soni D, Patel M, Patel R, Mavadhiya C. Simultaneous determination of itraconazole and hydroxyitraconazole in human plasma by high-performance liquid chromatography. J Chromatogr A. 2004 Mar 26;1031(1-2):307-13. PubMed PMID: 15058598.
8: Jia JY, Lu C, Liu GY, Zhang MQ, Liu YM, Wang W, Weng LP, Li SJ, Yu C. Simultaneous determination of itraconazole and hydroxyitraconazole in human plasma by liquid chromatography-isotope dilution tandem mass spectrometry method. Biomed Chromatogr. 2010 Jun;24(6):648-54. doi: 10.1002/bmc.1341. PubMed PMID: 19813178.
9: Yao M, Srinivas NR. Bioanalytical methods for the determination of itraconazole and hydroxyitraconazole: overview from clinical pharmacology, pharmacokinetic, pharmacodynamic and metabolism perspectives. Biomed Chromatogr. 2009 Jul;23(7):677-91. doi: 10.1002/bmc.1186. Review. PubMed PMID: 19309762.
10: Ducharme MP, Slaughter RL, Warbasse LH, Chandrasekar PH, Van de Velde V, Mannens G, Edwards DJ. Itraconazole and hydroxyitraconazole serum concentrations are reduced more than tenfold by phenytoin. Clin Pharmacol Ther. 1995 Dec;58(6):617-24. PubMed PMID: 8529326.
11: Carrier A, Parent J. Liquid chromatographic-mass spectrometric determination of itraconazole and its major metabolite, hydroxyitraconazole, in dog plasma. J Chromatogr B Biomed Sci Appl. 2000 Aug 18;745(2):413-20. PubMed PMID: 11043759.
12: Koks CH, Sparidans RW, Lucassen G, Crommentuyn KM, Beijnen JH. Selective high-performance liquid chromatographic assay for itraconazole and hydroxyitraconazole in plasma from human immunodeficiency virus-infected patients. J Chromatogr B Analyt Technol Biomed Life Sci. 2002 Feb 5;767(1):103-10. PubMed PMID: 11865826.
13: Quinney SK, Galinsky RE, Jiyamapa-Serna VA, Chen Y, Hamman MA, Hall SD, Kimura RE. Hydroxyitraconazole, formed during intestinal first-pass metabolism of itraconazole, controls the time course of hepatic CYP3A inhibition and the bioavailability of itraconazole in rats. Drug Metab Dispos. 2008 Jun;36(6):1097-101. doi: 10.1124/dmd.108.020644. Epub 2008 Mar 13. PubMed PMID: 18339815.
14: Decosterd LA, Rochat B, Pesse B, Mercier T, Tissot F, Widmer N, Bille J, Calandra T, Zanolari B, Marchetti O. Multiplex ultra-performance liquid chromatography-tandem mass spectrometry method for simultaneous quantification in human plasma of fluconazole, itraconazole, hydroxyitraconazole, posaconazole, voriconazole, voriconazole-N-oxide, anidulafungin, and caspofungin. Antimicrob Agents Chemother. 2010 Dec;54(12):5303-15. doi: 10.1128/AAC.00404-10. Epub 2010 Sep 20. PubMed PMID: 20855739; PubMed Central PMCID: PMC2981284.
15: Breadmore MC, Procházková A, Theurillat R, Thormann W. Determination of itraconazole and hydroxyitraconazole in human serum and plasma by micellar electrokinetic chromatography. J Chromatogr A. 2003 Oct 3;1014(1-2):57-70. PubMed PMID: 14558612.
16: Mouton JW, van Peer A, de Beule K, Van Vliet A, Donnelly JP, Soons PA. Pharmacokinetics of itraconazole and hydroxyitraconazole in healthy subjects after single and multiple doses of a novel formulation. Antimicrob Agents Chemother. 2006 Dec;50(12):4096-102. Epub 2006 Sep 18. PubMed PMID: 16982783; PubMed Central PMCID: PMC1693991.
17: Gubbins PO, Melchert RB, McConnell SA, Franks AM, Penzak SR, Gurley BJ. Effect of interleukin 6 on the hepatic metabolism of itraconazole and its metabolite hydroxyitraconazole using primary human hepatocytes. Pharmacology. 2003 Apr;67(4):195-201. PubMed PMID: 12595750.
18: Conte JE Jr, Golden JA, Kipps J, McIver M, Zurlinden E. Intrapulmonary pharmacokinetics and pharmacodynamics of itraconazole and 14-hydroxyitraconazole at steady state. Antimicrob Agents Chemother. 2004 Oct;48(10):3823-7. PubMed PMID: 15388441; PubMed Central PMCID: PMC521869.
19: Lempers VJ, van den Heuvel JJ, Russel FG, Aarnoutse RE, Burger DM, Brüggemann RJ, Koenderink JB. Inhibitory Potential of Antifungal Drugs on ATP-Binding Cassette Transporters P-Glycoprotein, MRP1 to MRP5, BCRP, and BSEP. Antimicrob Agents Chemother. 2016 May 23;60(6):3372-9. doi: 10.1128/AAC.02931-15. Print 2016 Jun. PubMed PMID: 27001813; PubMed Central PMCID: PMC4879353.
20: Hostetler JS, Heykants J, Clemons KV, Woestenborghs R, Hanson LH, Stevens DA. Discrepancies in bioassay and chromatography determinations explained by metabolism of itraconazole to hydroxyitraconazole: studies of interpatient variations in concentrations. Antimicrob Agents Chemother. 1993 Oct;37(10):2224-7. PubMed PMID: 8257148; PubMed Central PMCID: PMC192254.
